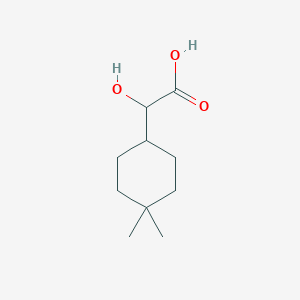
2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of cyclohexane and is characterized by the presence of a hydroxyacetic acid group attached to a dimethyl-substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with methyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Organic solvents like ether or toluene
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Formation of 2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyethanol.
Substitution: Formation of 2-(4,4-Dimethylcyclohexyl)-2-chloroacetic acid or 2-(4,4-Dimethylcyclohexyl)-2-aminoacetic acid.
Applications De Recherche Scientifique
2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The dimethylcyclohexyl moiety may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- 2-(4,4-Dimethylcyclohexyl)-2-oxoacetic acid
- 2-(4,4-Dimethylcyclohexyl)-2-hydroxyethanol
Uniqueness
2-(4,4-Dimethylcyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxy and a carboxylic acid group on the same molecule, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(4,4-dimethylcyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H18O3/c1-10(2)5-3-7(4-6-10)8(11)9(12)13/h7-8,11H,3-6H2,1-2H3,(H,12,13) |
Clé InChI |
HCPNBLLLCXQMRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13540591.png)
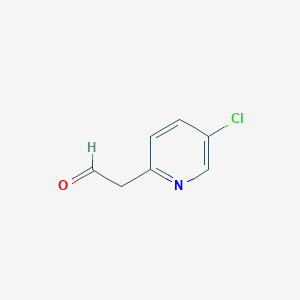
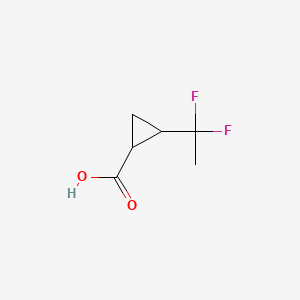
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
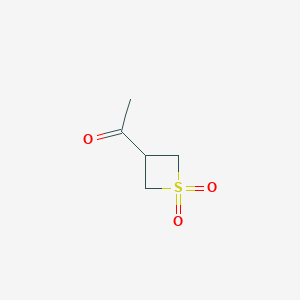
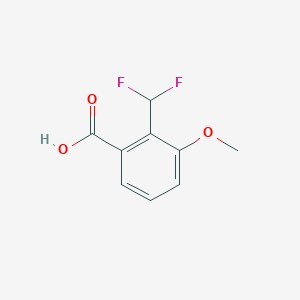

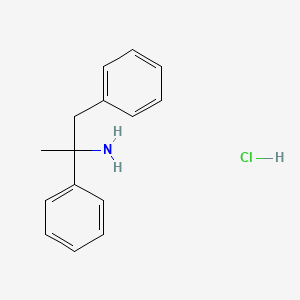
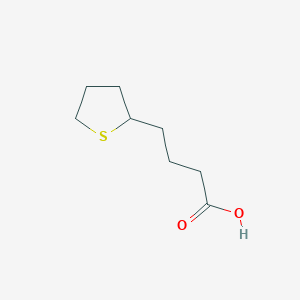


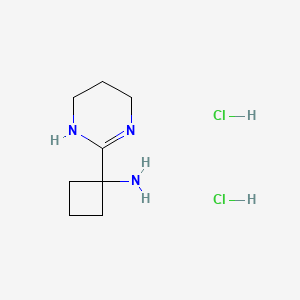
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)
